Structural Regioisomerism: 9-Piperazino Substitution Defines Ofloxacin EP Impurity D
9-Piperazino Ofloxacin is a regioisomer of Ofloxacin, differentiated by the position of the piperazinyl substituent on the tricyclic core. In Ofloxacin, the piperazine is attached at the 10-position, whereas in 9-Piperazino Ofloxacin, it is attached at the 9-position [1]. This structural variation fundamentally alters the molecule's electronic distribution and steric properties, which directly impacts its chromatographic retention and spectral signature. The chemical name, (3RS)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, as defined by the European Pharmacopoeia, confirms this unique substitution pattern .
| Evidence Dimension | Position of piperazinyl substituent on the ofloxacin core |
|---|---|
| Target Compound Data | 9-position (piperazine attached at carbon 9) |
| Comparator Or Baseline | Ofloxacin: 10-position (piperazine attached at carbon 10) |
| Quantified Difference | Regioisomeric shift of the piperazinyl group by one position on the fused ring system |
| Conditions | Structural characterization via IUPAC nomenclature and chemical structure depiction |
Why This Matters
This structural uniqueness is the basis for its distinct analytical signal, enabling selective identification and quantification in complex mixtures, which is a critical requirement for impurity-specific method validation.
- [1] PubChem. 9-Piperazino ofloxacin (Compound Summary). National Center for Biotechnology Information. View Source
